Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrimidine derivative with a fused bicyclic core. Its structure features a pyrido[2,3-d]pyrimidine scaffold substituted with a 3-nitrophenyl group at position 5, a methylthio group at position 2, and an ethyl ester at position 4. These substituents modulate its physicochemical and biological properties. The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance intermolecular interactions (e.g., hydrogen bonding, π-stacking) and influence bioactivity .
Properties
IUPAC Name |
ethyl 7-methyl-2-methylsulfanyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-4-27-17(24)12-9(2)19-15-14(16(23)21-18(20-15)28-3)13(12)10-6-5-7-11(8-10)22(25)26/h5-8,13H,4H2,1-3H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTKTBPRORZVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC(=N2)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core through a cyclization reaction
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidine core. This can be achieved using reagents such as ammonium acetate and formic acid under reflux conditions.
Substitution Reactions: Subsequent steps involve the introduction of the ethyl ester, methylthio, and nitrophenyl groups. These steps typically require reagents like ethyl chloroformate, methylthiol, and 3-nitrobenzene under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using basic or acidic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group might be involved in electron transfer processes, while the pyrido[2,3-d]pyrimidine core could interact with nucleic acids or proteins.
Comparison with Similar Compounds
Key Observations :
- The 3-nitrophenyl group in the target compound differs from the 4-bromophenyl () and 4-nitrophenyl () analogs. The meta-nitro substitution may alter electronic effects and steric interactions compared to para-substituted derivatives .
Structural and Crystallographic Differences
Table 2: Crystallographic Parameters of Selected Compounds
Key Observations :
- The pyrido[2,3-d]pyrimidine core in the target compound may exhibit greater rigidity compared to thiazolo[3,2-a]pyrimidine derivatives due to fused aromaticity.
- The 3-nitrophenyl group is expected to participate in C–H···O/N–H···O hydrogen bonds , similar to the bifurcated interactions observed in .
Bioactivity and Pharmacological Potential
- highlights that 4-nitrophenyl-substituted triazolopyrimidines exhibit potent antitumor activity against lung (A-549) and liver (HepG-2) cancer cells, with IC₅₀ values comparable to cisplatin . The meta-nitro substitution in the target compound may enhance cellular uptake or target affinity due to altered dipole moments.
Biological Activity
Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine ring and subsequent modifications to introduce the methylthio and nitrophenyl groups. The compound's structure is characterized by a complex arrangement of heteroatoms that contribute to its biological activity.
Key Synthetic Steps
- Formation of the Pyrimidine Core : The initial step involves creating the pyrimidine skeleton through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the methylthio and nitrophenyl substituents, which are crucial for enhancing biological activity.
- Final Esterification : The final step typically involves esterification to form the ethyl ester derivative.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's effectiveness against Staphylococcus aureus suggests potential applications in treating infections caused by resistant strains.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines.
Case Study: Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10 |
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
These findings indicate that this compound may serve as a lead compound in the development of novel anticancer therapies.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Molecular docking studies suggest that it binds effectively to DNA gyrase and other critical enzymes involved in DNA replication and repair processes.
Q & A
Q. What are the standard synthesis protocols for this compound?
The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. A common method includes:
- Condensation of a substituted pyrimidine precursor with a nitroaryl group under reflux conditions.
- Introduction of the methylthio group via nucleophilic substitution, often using thiourea or similar sulfur donors.
- Final esterification with ethyl chloroformate in the presence of a base (e.g., NaHCO₃) to form the carboxylate moiety . Key reaction conditions: glacial acetic acid or toluene as solvents, temperatures ranging from 80–120°C, and catalysts like Pd/C for hydrogenation steps .
Q. Which spectroscopic techniques are used to confirm its structure?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions (e.g., methyl, nitrophenyl groups) and confirm regioselectivity.
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks matching theoretical values).
- X-ray Crystallography: Resolves crystal packing and dihedral angles between fused rings (e.g., pyrido-pyrimidine vs. benzene ring angles of ~80°) .
Q. How is solubility assessed for in vitro studies?
Solubility is determined experimentally using polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane). Partition coefficients (LogP) are calculated via HPLC or shake-flask methods to guide solvent selection for biological assays .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst Screening: Palladium or copper catalysts improve coupling efficiency in aryl group introductions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methylthio incorporation .
- Temperature Control: Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization .
- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the pure product .
Q. How to resolve contradictions in reported biological activity data?
- Dose-Response Studies: Perform IC₅₀ assays across multiple concentrations to confirm activity thresholds (e.g., enzyme inhibition).
- Structural Validation: Re-analyze compound purity via HPLC and compare with conflicting studies to rule out impurities .
- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding affinities against target proteins and reconcile discrepancies .
Q. What experimental designs are suitable for probing its mechanism of action?
- Enzyme Inhibition Assays: Measure activity against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase kits) .
- Cellular Uptake Studies: Track intracellular accumulation via fluorescence tagging (e.g., FITC conjugation) .
- Mutagenesis Screens: Identify target residues by testing activity against mutant enzyme variants .
Q. How to analyze crystallographic data for structural insights?
- X-ray Diffraction: Refine unit cell parameters (e.g., a=10.2 Å, b=12.5 Å, c=14.8 Å) and calculate Flack parameters to confirm chirality.
- Hydrogen Bonding Networks: Map C—H···O interactions (e.g., bond lengths of 2.2–2.5 Å) to explain stability and packing .
- Torsion Angle Analysis: Assess puckering in the pyrido-pyrimidine ring (e.g., deviations >0.2 Å indicate non-planarity) .
Methodological Considerations
Q. How to validate synthetic intermediates?
- Thin-Layer Chromatography (TLC): Monitor reaction progress with silica plates (Rf values compared to standards).
- Fourier-Transform Infrared (FTIR): Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
Q. What strategies mitigate degradation during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
